molecular formula C18H24N2O4 B7916527 [3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid

[3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid

Cat. No.: B7916527
M. Wt: 332.4 g/mol
InChI Key: GTPOMGCPALDCQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid (CAS: 1354016-57-1) is a piperidine derivative featuring a cyclopropylamine group protected by a benzyloxycarbonyl (Cbz) moiety and an acetic acid side chain. Its molecular formula is C₁₇H₂₄N₂O₂, with a molecular weight of 332.40 (or 288.39 in some sources, likely due to stereoisomeric variations) . The compound’s stereochemistry (R-configuration) is critical for its biological interactions, as noted in supplier specifications . Limited data exist on its physical properties (e.g., melting point, solubility), but its structure suggests moderate lipophilicity due to the benzyl and cyclopropyl groups.

Properties

IUPAC Name

2-[3-[cyclopropyl(phenylmethoxycarbonyl)amino]piperidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c21-17(22)12-19-10-4-7-16(11-19)20(15-8-9-15)18(23)24-13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPOMGCPALDCQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)O)N(C2CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid has emerged as a significant subject of research in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and therapeutic implications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

Chemical Structure : The compound features a piperidine ring, a benzyloxycarbonyl group, and a cyclopropyl moiety, which contribute to its pharmacological properties. The structural formula can be represented as follows:

CxHyNzOw\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}

Synthesis : The synthesis typically involves several steps:

  • Formation of the Piperidine Ring : Achieved through cyclization reactions using suitable precursors.
  • Introduction of the Benzyloxycarbonyl Group : This is done using benzyl chloroformate in the presence of a base like triethylamine.
  • Attachment of the Acetic Acid Moiety : Final steps involve coupling reactions to incorporate the acetic acid functionality.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyloxycarbonyl group serves as a protective moiety, enhancing stability and selectivity in biological interactions. The piperidine structure aids in binding affinity to various targets, which may lead to diverse biological effects.

Therapeutic Potential

Research indicates that this compound exhibits several promising biological activities:

  • Neuropharmacological Effects : Preliminary studies suggest potential applications in neuropharmacology, particularly in modulating neurotransmitter systems.
  • Antimicrobial Properties : Certain derivatives have shown efficacy against bacterial and fungal pathogens.
  • Anticancer Activity : Structure-activity relationship (SAR) studies have indicated that related compounds may inhibit cancer cell proliferation.

Table 1: Summary of Biological Activities

Biological ActivityDescription
NeuropharmacologicalModulation of neurotransmitter systems; potential for treating CNS disorders
AntimicrobialEfficacy against specific bacterial and fungal strains
AnticancerInhibition of cancer cell growth; potential use in cancer therapy

Table 2: Comparative Analysis with Similar Compounds

Compound NameKey ActivityBinding Affinity
((S)-3-Aminopiperidin-1-yl)-acetic acidModerate neuroactive effectsLow nanomolar range
((S)-3-Benzyloxycarbonylamino-piperidin-1-yl)-propionic acidStronger anticancer propertiesSub-micromolar range
This compoundPromising across multiple pathwaysOngoing studies

Case Studies

  • Neuroactive Effects Study :
    A study investigated the effects of structurally similar piperidine derivatives on neurotransmitter modulation in animal models. The results indicated significant alterations in serotonin and dopamine levels, suggesting potential applications in treating mood disorders.
  • Anticancer Activity Investigation :
    In vitro assays demonstrated that compounds with similar structures inhibited proliferation in various cancer cell lines. Notably, one derivative showed enhanced cytotoxicity compared to standard chemotherapeutics.
  • Antimicrobial Efficacy Trials :
    A series of tests evaluated the antimicrobial properties against common pathogens. Results indicated that certain derivatives exhibited significant inhibition zones in bacterial cultures, highlighting their potential as new antimicrobial agents.

Scientific Research Applications

The compound [3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid has garnered attention in various scientific research domains, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on the therapeutic potential, synthesis, and structure-activity relationships (SAR) related to this compound.

Therapeutic Potential

Research indicates that compounds similar to this compound have potential applications in treating various conditions:

  • Diabetes Management : Compounds derived from piperidine structures have been investigated for their ability to regulate glucose levels and improve insulin sensitivity, making them candidates for diabetes treatment .
  • Neurological Disorders : The piperidine ring is a common scaffold in drugs targeting neurological conditions, including anxiety and depression. The unique substituents may enhance receptor binding affinity and selectivity.

Synthesis Techniques

The synthesis of this compound typically involves multi-step processes that include:

  • Formation of the Piperidine Core : The initial step often involves the cyclization of appropriate precursors to form the piperidine ring.
  • Substitution Reactions : Subsequent steps may involve introducing the benzyloxycarbonyl and cyclopropyl amino groups through nucleophilic substitutions or coupling reactions.

Structure-Activity Relationship (SAR) Studies

SAR studies have shown that modifications on the piperidine ring and the acetic acid moiety can significantly influence biological activity. For example:

  • Altering the substituent on the piperidine nitrogen can enhance binding to specific receptors, potentially increasing efficacy against target diseases.
  • Variations in the acetic acid side chain can affect solubility and bioavailability, critical factors in drug design.

Case Study 1: Diabetes Mellitus

A study highlighted the effectiveness of similar compounds in managing type 2 diabetes by enhancing insulin sensitivity and reducing blood glucose levels. The mechanism involved modulation of key metabolic pathways, showcasing the potential application of this compound in diabetes therapy .

Case Study 2: Neurological Applications

Another investigation focused on piperidine derivatives as anxiolytics. The study demonstrated that specific structural modifications led to improved receptor affinity for serotonin receptors, suggesting that this compound could be developed into a novel treatment for anxiety disorders .

Chemical Reactions Analysis

Deprotection of Benzyloxycarbonyl Group

The Cbz group serves as a temporary amine protector, removable under catalytic hydrogenation conditions:

Reaction TypeReagents/ConditionsOutcomeYieldSource
HydrogenolysisH₂ (85 bar), Pd(OH)₂/C (Pearlman’s catalyst), 70°CCleaves Cbz group to yield free amine60–71%

This reaction requires precise pressure control (≥85 bar) for full conversion due to steric hindrance from the cyclopropane ring . Milder conditions (atmospheric H₂ with diluted acetic acid) achieve partial deprotection but risk incomplete cyclopropane stability .

Piperidine Ring Functionalization

The piperidine nitrogen participates in alkylation and acylation:

Reaction TypeReagents/ConditionsProductApplication
AlkylationBromoacetic acid, K₂CO₃, DMFSubstituted acetic acid derivativesEnhances water solubility
AcylationAcetyl chloride, pyridineN-Acetylated analogsModulates biological activity

Alkylation at the piperidine nitrogen introduces polar groups, improving pharmacokinetic properties. Over-alkylation is mitigated using stoichiometric n-BuLi .

Cyclopropane Ring Reactivity

The cyclopropane moiety undergoes strain-driven reactions:

Reaction TypeReagents/ConditionsOutcomeNotes
Ring-openingHBr/AcOHForms brominated linear chainRequires acidic conditions
[2+1] CycloadditionDichlorocarbene (Cl₂C:), phase-transfer catalystExpands to cyclobutane derivativesLimited by steric bulk

The cyclopropane’s rigidity influences regioselectivity in electrophilic additions, favoring transannular interactions .

Carboxylic Acid Derivitization

The acetic acid terminus undergoes standard carboxylate reactions:

Reaction TypeReagents/ConditionsProductPurpose
EsterificationMeOH, H₂SO₄Methyl esterImproves membrane permeability
Amide CouplingEDC/HOBt, R-NH₂Peptide conjugatesTargets enzyme active sites

Esterification yields stable derivatives for in vitro assays, while amide bonds enable probe development for receptor studies .

Stereoselective Modifications

Chiral centers in the piperidine and cyclopropane groups enable enantioselective synthesis:

StrategyReagents/ConditionsSelectivity (ee)Source
Asymmetric hydrogenation(R)-BINAP-Ru catalyst>99% ee
Chiral resolutionL-Tartaric acid97% ee

Enantiopure forms show enhanced binding to DPP-4 receptors, relevant for diabetes therapeutics .

Stability Under Physiological Conditions

Hydrolytic stability varies by pH:

ConditionHalf-life (37°C)Degradation Pathway
pH 1.2 (gastric)2.3 hrCyclopropane ring cleavage
pH 7.4 (blood)48 hrSlow ester hydrolysis

Carboxylic acid protonation at low pH accelerates cyclopropane instability, necessitating enteric coatings for oral delivery .

Key Synthetic Challenges

  • Cyclopropane sensitivity : High-pressure hydrogenation risks ring opening .

  • N-Stereochemistry : Racemization occurs above 40°C during piperidine functionalization .

This compound’s reactivity profile supports its development as a protease inhibitor or GLP-1 receptor modulator, with ongoing optimization for metabolic disease applications .

Comparison with Similar Compounds

Piperidine vs. Pyrrolidine Derivatives

The substitution of the six-membered piperidine ring with a five-membered pyrrolidine ring significantly alters conformational flexibility and steric effects. For example:

  • {3-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid (CAS: 114779-79-2) replaces piperidine with pyrrolidine, reducing ring size and increasing ring strain. This may enhance binding affinity to targets requiring compact ligands .
  • [(R)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid (CAS: 1354019-73-0) shares the same substituents but demonstrates how pyrrolidine’s constrained geometry affects spatial interactions with enzymes or receptors .

Variations in Protecting Groups

The Cbz group is a common amine-protecting agent in organic synthesis. Replacing it with smaller or alternative groups modifies stability and metabolic pathways:

  • {3-[(Acetyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid (Ref: 10-F084998) substitutes Cbz with an acetyl group. The acetyl group’s smaller size reduces steric hindrance but may decrease stability under acidic conditions, impacting its utility as a synthetic intermediate .
  • [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid (Ref: 10-F081758) uses a direct benzyl group instead of Cbz.

Key Difference: Cbz offers robust protection during synthesis but may require enzymatic cleavage (e.g., via hydrogenolysis) for activation, whereas acetyl or benzyl groups simplify deprotection steps.

Preparation Methods

Piperidine Ring Formation

The piperidine core is typically constructed via cyclization or reductive amination. A validated approach involves:

  • Starting material : 4-piperidone or its protected derivatives.

  • Cyclization : Achieved using NaBH₃CN or H₂/Pd-C in methanol, yielding 3-aminopiperidine.

Table 1: Piperidine Synthesis Optimization

MethodCatalystSolventYield (%)Purity (%)
Reductive aminationNaBH₃CNMeOH7895
HydrogenationPd/C (10%)EtOAc8598
Enzymatic resolutionLipase PSTHF65*>99

*Enantiomeric excess (ee) ≥98%.

Cyclopropanation Strategies

Introduction of the cyclopropyl group employs two primary methods:

Simmons-Smith Reaction

  • Reagents : Zn-Cu couple, CH₂I₂.

  • Conditions : Et₂O, 0°C to RT.

  • Outcome : Forms cyclopropane ring with >90% regioselectivity.

Transition Metal-Catalyzed Cyclopropanation

  • Catalyst : Rh₂(OAc)₄ or Ru-based complexes.

  • Substrate : Allylic amines or diazo compounds.

  • Yield : 70–85% with minimal epimerization.

Benzyloxycarbonyl Protection

The Cbz group is introduced via:

  • Reagent : Benzyl chloroformate (Cbz-Cl).

  • Base : Triethylamine (TEA) or DMAP.

  • Solvent : Dichloromethane (DCM) at 0°C.

  • Yield : 92–95%.

Critical Note : Sequential protection avoids N-overfunctionalization. Prior Boc protection of the piperidine nitrogen is common.

Acetic Acid Moiety Incorporation

The acetic acid sidechain is appended using:

  • Mitsunobu Reaction :

    • Reagents : DIAD, PPh₃.

    • Substrate : Ethyl glycolate.

    • Yield : 80%.

  • Alkylation :

    • Reagent : Ethyl bromoacetate.

    • Base : K₂CO₃.

    • Solvent : DMF, 60°C.

    • Post-treatment : Saponification with LiOH.

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Reactors : Microfluidic systems for cyclopropanation and Cbz protection.

  • Advantages : 20% higher yield vs. batch, reduced racemization.

Purification Techniques

  • Chiral HPLC : Uses Chiralpak AD-H column (hexane:i-PrOH = 85:15).

  • Crystallization : Ethanol/water mixtures achieve >99.5% purity.

Case Study: Patent-Based Synthesis (CA2810393C)

A patented route optimizes yield and scalability:

  • Coupling : 3-Aminopiperidine + cyclopropyl bromide → 3-(cyclopropylamino)piperidine (78%).

  • Cbz Protection : Reaction with Cbz-Cl/TEA (94%).

  • Acetic Acid Attachment : Mitsunobu reaction + saponification (82%).

  • Final Purification : Crystallization from EtOH/H₂O (99.2% purity).

Key Innovation : Acid-mediated cyclization avoids high-pressure conditions, enhancing safety.

Stereochemical Challenges and Solutions

  • Racemization : Minimized by low-temperature (<10°C) reactions during Cbz protection.

  • Resolution : Kinetic resolution using Pseudomonas fluorescens lipase (PFL).

Table 2: Stereochemical Outcomes

StepTechniqueee (%)
CyclopropanationRh₂(S-DOSP)₄95
Enzymatic resolutionPFL98
Chiral HPLCChiralpak AD-H99.5

Green Chemistry Approaches

  • Solvent Recycling : DCM and EtOAc recovered via distillation (90% efficiency).

  • Catalyst Recovery : Pd/C reused up to 5 cycles with <5% activity loss.

Q & A

Q. What in silico tools are recommended for toxicity profiling?

  • Methodological Answer : Use ProTox-II or Derek Nexus to predict hepatotoxicity and genotoxicity. Cross-reference with EPA’s DSSTox database () for structural alerts. For flagged risks, conduct Ames tests or zebrafish embryo assays to validate .

Tables for Key Data

Parameter Method Reference
Molecular WeightHigh-resolution MS
Stereochemical ConfigurationChiral HPLC
CytotoxicityMTT assay (IC₅₀)
Metabolic StabilityLiver microsome assay + HRMS

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.